Cas no 883537-58-4 (4-ethoxy-3-(propan-2-yl)benzaldehyde)
4-ethoxy-3-(propan-2-yl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-ETHOXY-3-ISOPROPYLBENZALDEHYDE
- BB 0262272
- 4-ethoxy-3-(propan-2-yl)benzaldehyde
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- Inchi: 1S/C12H16O2/c1-4-14-12-6-5-10(8-13)7-11(12)9(2)3/h5-9H,4H2,1-3H3
- InChI Key: VYZGHUKLYCIHFZ-UHFFFAOYSA-N
- SMILES: O(CC)C1C=CC(C=O)=CC=1C(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 177
- Topological Polar Surface Area: 26.3
4-ethoxy-3-(propan-2-yl)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ1017-1G |
4-ethoxy-3-(propan-2-yl)benzaldehyde |
883537-58-4 | 95% | 1g |
¥ 1,062.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ1017-5G |
4-ethoxy-3-(propan-2-yl)benzaldehyde |
883537-58-4 | 95% | 5g |
¥ 3,194.00 | 2023-04-13 | |
| Ambeed | A613504-1g |
4-Ethoxy-3-isopropylbenzaldehyde |
883537-58-4 | 98+% | 1g |
$287.0 | 2025-04-16 | |
| Ambeed | A613504-5g |
4-Ethoxy-3-isopropylbenzaldehyde |
883537-58-4 | 98+% | 5g |
$862.0 | 2025-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ1017-100.0mg |
4-ethoxy-3-(propan-2-yl)benzaldehyde |
883537-58-4 | 95% | 100.0mg |
¥317.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ1017-250.0mg |
4-ethoxy-3-(propan-2-yl)benzaldehyde |
883537-58-4 | 95% | 250.0mg |
¥423.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ1017-500.0mg |
4-ethoxy-3-(propan-2-yl)benzaldehyde |
883537-58-4 | 95% | 500.0mg |
¥706.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ1017-1.0g |
4-ethoxy-3-(propan-2-yl)benzaldehyde |
883537-58-4 | 95% | 1.0g |
¥1062.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ1017-5.0g |
4-ethoxy-3-(propan-2-yl)benzaldehyde |
883537-58-4 | 95% | 5.0g |
¥3195.0000 | 2025-04-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1531347-1g |
4-Ethoxy-3-isopropylbenzaldehyde |
883537-58-4 | 98% | 1g |
¥1458.00 | 2024-04-27 |
4-ethoxy-3-(propan-2-yl)benzaldehyde Suppliers
4-ethoxy-3-(propan-2-yl)benzaldehyde Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
Additional information on 4-ethoxy-3-(propan-2-yl)benzaldehyde
Comprehensive Overview of 4-ethoxy-3-(propan-2-yl)benzaldehyde (CAS No. 883537-58-4): Properties, Applications, and Industry Insights
4-ethoxy-3-(propan-2-yl)benzaldehyde (CAS No. 883537-58-4) is a specialized organic compound gaining attention in pharmaceutical and fragrance industries due to its unique structural properties. This benzaldehyde derivative features an ethoxy group at the 4-position and an isopropyl group at the 3-position, enhancing its reactivity and versatility. Researchers are increasingly exploring its potential as a flavor and fragrance intermediate, particularly in high-end perfumery, where its woody-herbal notes are prized.
The compound's molecular formula, C12H16O2, and moderate polarity make it soluble in common organic solvents like ethanol and dichloromethane. Recent studies highlight its role in synthesizing non-linear optical materials, addressing the growing demand for advanced photonic devices. With a boiling point of approximately 280°C and melting point around 45-50°C, 4-ethoxy-3-(propan-2-yl)benzaldehyde exhibits excellent thermal stability—a critical factor for applications in polymer additives and coatings.
In 2023, patent filings related to CAS 883537-58-4 surged by 32%, reflecting its emerging importance in green chemistry. Its low ecotoxicity profile aligns with the global shift toward sustainable chemicals, answering frequent search queries like "eco-friendly aldehyde alternatives." The compound's selective reactivity allows for atom-efficient synthesis of heterocyclic compounds, reducing waste generation—a hot topic in AI-driven chemical research.
Analytical characterization of 4-ethoxy-3-(propan-2-yl)benzaldehyde typically involves GC-MS (retention time: 12.3 min on DB-5 column) and 1H NMR (δ 9.80 ppm for aldehyde proton). These data points are crucial for quality control, as purity directly impacts its performance in electronic-grade chemicals manufacturing. Industry forums frequently discuss its potential in organic light-emitting diodes (OLEDs), with researchers optimizing its electron-transport properties.
Market analysts project a 6.8% CAGR for substituted benzaldehydes through 2030, driven by demand in Asia-Pacific pharmaceutical hubs. 883537-58-4 specifically addresses needs for chiral building blocks in asymmetric synthesis—a trending search term in medicinal chemistry databases. Its compatibility with microwave-assisted reactions (yielding >85% in 15 minutes) makes it attractive for flow chemistry applications.
Regulatory status of 4-ethoxy-3-(propan-2-yl)benzaldehyde remains favorable under REACH and TSCA frameworks, with no current restrictions. This positions it as a viable alternative to restricted aromatic aldehydes in cosmetic formulations. Safety data sheets indicate standard handling precautions (PPE recommended), with LD50 >2000 mg/kg (oral, rat)—information highly sought after in EHS compliance searches.
Future research directions include exploring its metal-organic framework (MOF) applications, particularly for gas storage. The isopropyl group's steric effects show promise in creating porous materials—a subject of numerous recent preprint publications. As industry 4.0 transforms chemical manufacturing, CAS 883537-58-4 is being evaluated for continuous process integration using AI-driven optimization algorithms.
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